2,4-Dimethylthiolan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

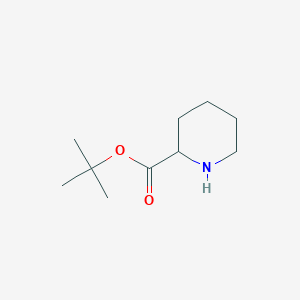

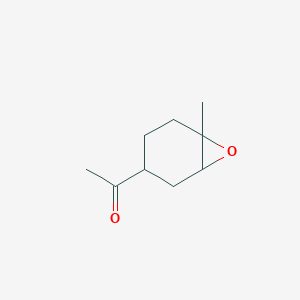

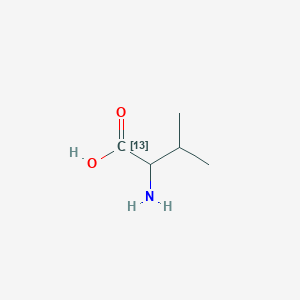

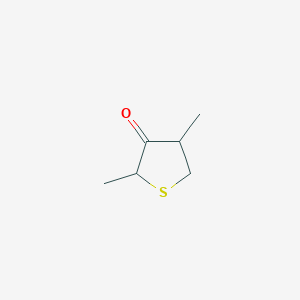

2,4-Dimethylthiolan-3-one is a chemical compound with the molecular formula C6H10OS . It is also known by several synonyms such as Dihydro-2,4-dimethyl-3 (2H)-thiophenone, 2,4-Dimethyldihydrothiophen-3 (2H)-one, and 4,5-dihydro-2, (4 or 5)-dimethyl-3 (2H)-thiophenone . The molecular weight of this compound is 130.21 g/mol .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylthiolan-3-one can be analyzed using various techniques such as density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .Physical And Chemical Properties Analysis

2,4-Dimethylthiolan-3-one has several computed properties. It has a molecular weight of 130.21 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 42.4 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 111 .Applications De Recherche Scientifique

Catalytic and Asymmetric Synthesis

A study by Davoust et al. (2005) introduced a new generation of 2,5-dimethylthiolanes with a locked conformation to promote the asymmetric addition of chiral sulfonium ylides to aldehydes. This novel approach facilitated the synthesis of trans-stilbene oxide derivatives with high enantiomeric ratios, showcasing the utility of these compounds in catalytic and asymmetric synthesis processes. The process proved efficient and user-friendly, highlighting the potential of dimethylthiolanes in organic synthesis (Davoust, J., Brière, J., Jaffrès, P., & Metzner, P., 2005).

Natural Product Chemistry

Block et al. (2018) reported on the isolation and characterization of ajothiolanes from garlic (Allium sativum), which are 3,4-dimethylthiolanes. This research identified these compounds as key constituents of garlic, suggesting their role in the plant's chemistry and potential biological activities. The study not only identified these compounds but also corrected structural misassignments in previous research, underlining the importance of 3,4-dimethylthiolanes in natural product chemistry (Block, E. et al., 2018).

Molecular Structure and Spectral Analysis

Research by Wang et al. (2001) focused on the enantiopure forms of 2,5-dimethylthiolane and 2,5-dimethylsulfolane, examining their molecular structure and conformational stability through vibrational circular dichroism (VCD) and density functional theory (DFT). This study provided valuable insights into the stereochemical configurations and predominant conformations of these compounds in solution, contributing to our understanding of their molecular properties (Wang, F. et al., 2001).

Chemical Synthesis Applications

The work by Guo et al. (2020) presented a Cu(II)-promoted dimethylthiolation of benzamides, demonstrating the efficiency of using dimethylthiolated compounds in synthesizing various chemical structures. This method features facile conditions without the need for additional oxidant additives, showcasing the versatility of dimethylthiolanes and related compounds in facilitating chemical reactions (Guo, Y. et al., 2020).

Enantioselective Synthesis

Zanardi et al. (2002) achieved the first examples of enantioselective synthesis of vinyl oxiranes from aldehydes using allyl halides and chiral sulfides, including dimethylthiolanes. This method allowed for good yields and high enantiomeric excesses, highlighting the potential of dimethylthiolanes in enantioselective organocatalysis (Zanardi, J. et al., 2002).

Propriétés

IUPAC Name |

2,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIEGBJQNRINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336210 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiolan-3-one | |

CAS RN |

106014-15-7 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.